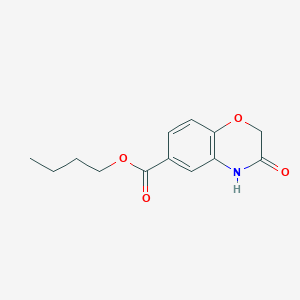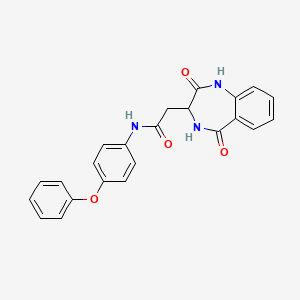![molecular formula C20H18N4O2S B14934770 3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14934770.png)
3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents and conditions include:
Indole Synthesis: Starting from 5-methoxyindole, which can be synthesized via Fischer indole synthesis.
Thiazole Synthesis: The thiazole ring can be constructed using Hantzsch thiazole synthesis.
Coupling Reaction: The final step involves coupling the indole and thiazole intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate).
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of 5-hydroxyindole derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
Uniqueness
3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H18N4O2S |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
3-(5-methoxyindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O2S/c1-26-15-5-6-18-14(12-15)7-10-24(18)11-8-19(25)23-20-22-17(13-27-20)16-4-2-3-9-21-16/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,23,25) |
InChI-Schlüssel |
VYZFGAZLMRKWCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B14934689.png)
![methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate](/img/structure/B14934693.png)

![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B14934697.png)

![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B14934722.png)
![6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14934725.png)
![N-[2-(furan-2-yl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B14934732.png)

![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B14934739.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B14934741.png)
![4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)-](/img/structure/B14934744.png)
![1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14934751.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14934753.png)
